Cas no 1882-56-0 (2-(4-methylphenyl)-2-phenylacetic acid)

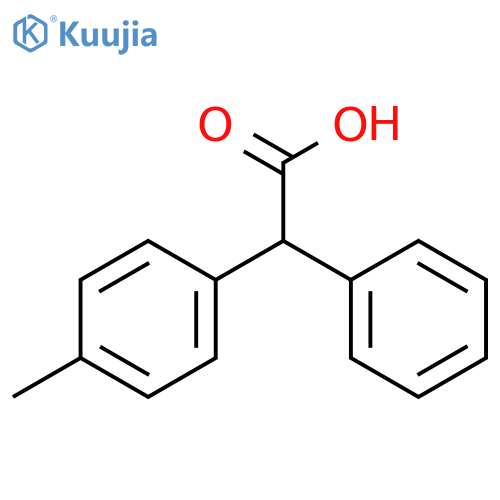

1882-56-0 structure

商品名:2-(4-methylphenyl)-2-phenylacetic acid

2-(4-methylphenyl)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- (4-methylphenyl)(phenyl)acetic acid

- 2-(4-METHYLPHENYL)-2-PHENYLACETIC ACID

- Phenyl(p-tolyl)acetic acid

- (+-)-phenyl-p-tolyl-acetic acid

- (+-)-Phenyl-p-tolyl-essigsaeure

- (4-methylphenyl)phenylacetic acid

- ACETIC ACID, PHENYL-p-TOLYL-

- BRN 2105437

- NSC401984

- phenyl-p-tolylacetic acid

- Phenyl-p-tolyl-essigsaeure

- 2-(4-Methylphenyl)-2-phenylethanoic acid, 4-[Carboxy(phenyl)methyl]toluene

- 2-(4-methylphenyl)-2-phenylacetic acid

-

- MDL: MFCD00983826

- インチ: InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)

- InChIKey: JYDAJZSDPZCZSG-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 226.09942

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 37.3

- LogP: 3.21150

2-(4-methylphenyl)-2-phenylacetic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

2-(4-methylphenyl)-2-phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M358420-50mg |

2-(4-Methylphenyl)-2-phenylacetic Acid |

1882-56-0 | 50mg |

$ 115.00 | 2022-06-03 | ||

| AstaTech | AR3875-0.25/G |

2-(4-METHYLPHENYL)-2-PHENYLACETIC ACID |

1882-56-0 | 95% | 0.25g |

$169 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1248116-1g |

Benzeneacetic acid, 4-methyl-a-phenyl- |

1882-56-0 | 98% | 1g |

$600 | 2024-06-07 | |

| Apollo Scientific | OR12757-100mg |

(4-Methylphenyl)(phenyl)acetic acid |

1882-56-0 | 100mg |

£72.00 | 2023-01-19 | ||

| Apollo Scientific | OR12757-250mg |

(4-Methylphenyl)(phenyl)acetic acid |

1882-56-0 | 250mg |

£365.00 | 2025-02-19 | ||

| Enamine | EN300-234741-10.0g |

2-(4-methylphenyl)-2-phenylacetic acid |

1882-56-0 | 95% | 10.0g |

$1531.0 | 2024-06-19 | |

| Enamine | EN300-234741-0.05g |

2-(4-methylphenyl)-2-phenylacetic acid |

1882-56-0 | 95% | 0.05g |

$299.0 | 2024-06-19 | |

| Enamine | EN300-234741-0.25g |

2-(4-methylphenyl)-2-phenylacetic acid |

1882-56-0 | 95% | 0.25g |

$328.0 | 2024-06-19 | |

| Enamine | EN300-234741-0.5g |

2-(4-methylphenyl)-2-phenylacetic acid |

1882-56-0 | 95% | 0.5g |

$341.0 | 2024-06-19 | |

| 1PlusChem | 1P002H8F-250mg |

Benzeneacetic acid, 4-methyl-α-phenyl- |

1882-56-0 | 95% | 250mg |

$223.00 | 2024-06-17 |

2-(4-methylphenyl)-2-phenylacetic acid 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1882-56-0 (2-(4-methylphenyl)-2-phenylacetic acid) 関連製品

- 4476-28-2(4-Isopropylphenylacetic acid)

- 938-94-3(2-(p-Tolyl)propionic Acid)

- 552-63-6(Tropic acid)

- 7782-24-3((2S)-2-phenylpropanoic acid)

- 529-64-6(DL-Tropic acid)

- 117-34-0(2,2-diphenylacetic acid)

- 7782-26-5((R)-(-)-2-Phenylpropionic acid)

- 492-37-5(2-Phenylpropionic acid)

- 2613-89-0(Phenylmalonic acid)

- 826-55-1(2-methyl-2-phenylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1882-56-0)2-(4-methylphenyl)-2-phenylacetic acid

清らかである:99%

はかる:1g

価格 ($):239.0